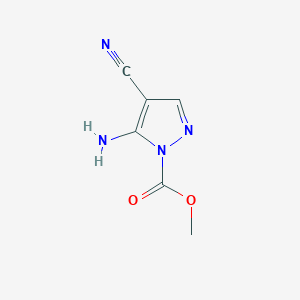

methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-4-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGGGNPYWRFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406417 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220131-57-7 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate from Methyl Hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Compounds bearing the 5-amino-4-cyano-1H-pyrazole moiety are particularly valuable as versatile intermediates for the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.[2] The title compound, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, serves as a key building block for creating complex molecules with potential applications in oncology, inflammatory diseases, and agrochemical development.[3][4][5] This guide provides an in-depth examination of a robust synthetic route to this important intermediate, starting from readily available materials.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from methyl hydrazinecarboxylate proceeds via a cyclocondensation reaction with an activated malononitrile derivative, typically (ethoxymethylene)malononitrile. This reaction is a classic example of the formation of a pyrazole ring from a hydrazine derivative and a 1,3-dielectrophilic component.[6]

The reaction mechanism can be described in the following key steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of methyl hydrazinecarboxylate attacks the electrophilic β-carbon of the ethoxymethylenemalononitrile. This is a Michael-type addition.

-

Elimination: The resulting intermediate undergoes elimination of ethanol to form a hydrazone intermediate.

-

Intramolecular Cyclization: The amino group of the hydrazone then attacks one of the nitrile groups, leading to the formation of the pyrazole ring.

-

Tautomerization: A final tautomerization step yields the stable aromatic 5-aminopyrazole product.

The regioselectivity of the initial attack and subsequent cyclization is crucial for the formation of the desired isomer. The presence of the electron-withdrawing carbomethoxy group on one of the hydrazine nitrogens influences its nucleophilicity, guiding the reaction pathway.

Experimental Protocol

This protocol is a representative procedure derived from analogous syntheses of structurally similar 5-aminopyrazoles.[4][7] Researchers should optimize conditions as needed for their specific laboratory setup and reagent purity.

Materials:

-

Methyl hydrazinecarboxylate

-

(Ethoxymethylene)malononitrile

-

Ethanol (anhydrous)

-

Toluene

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Reagent Addition: To the stirred solution, add methyl hydrazinecarboxylate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Data Presentation

| Parameter | Value | Notes |

| Reactants | Methyl hydrazinecarboxylate, (Ethoxymethylene)malononitrile | |

| Molar Ratio | ~1:1 | A slight excess of the hydrazine may be used. |

| Solvent | Ethanol or Toluene | Anhydrous conditions are recommended. |

| Catalyst | Glacial Acetic Acid (optional) | Can improve reaction rate. |

| Temperature | Reflux | |

| Reaction Time | 2-6 hours | Monitor by TLC. |

| Yield | 70-90% (Typical for analogous reactions) | Dependent on purity of starting materials and reaction conditions. |

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

The synthesis of this compound from methyl hydrazinecarboxylate and (ethoxymethylene)malononitrile represents an efficient and reliable method for accessing a highly valuable building block in chemical synthesis. The straightforward nature of the reaction, coupled with the potential for high yields, makes it an attractive route for both academic research and industrial applications. The versatility of the resulting product opens avenues for the development of novel therapeutics and agrochemicals, underscoring the importance of continued research into the synthesis and application of substituted pyrazoles.

References

-

Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

-

ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

-

Methyl Hydrazinocarboxylate: Your Partner for Chemical Innovation. (n.d.). Autech Industry Co., Limited. Available at: [Link]

-

Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

-

Cranwell, P. B., et al. (2015). Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction. CentAUR. Available at: [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 668–693. Available at: [Link]

- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016). Google Patents.

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). MDPI. Available at: [Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 775080. Available at: [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole‐4‐carbonitriles derivatives using... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS 220131-57-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural features allow for diverse functionalization, leading to molecules with a wide range of therapeutic applications, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. This compound (CAS 220131-57-7) is a particularly valuable derivative, offering multiple reactive sites for the construction of complex heterocyclic systems.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 220131-57-7 | |

| Molecular Formula | C₆H₆N₄O₂ | [2] |

| Molecular Weight | 166.14 g/mol | [2] |

| Appearance | Off-White Crystalline Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Safety Information:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

-

Synthesis of this compound

The synthesis of 5-aminopyrazoles generally involves the condensation of a hydrazine derivative with a β-functionalized nitrile. While a specific protocol for the title compound is not widely published, a representative synthesis can be adapted from established procedures for analogous compounds.[4][5][6][7] The following protocol is a scientifically sound, generalized procedure.

Reaction Scheme:

Caption: General synthesis of the target compound.

Experimental Protocol:

Materials:

-

Methyl (ethoxymethylene)cyanoacetate

-

Methyl hydrazinecarboxylate

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

To a solution of methyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol in a round-bottom flask, add methyl hydrazinecarboxylate (1 equivalent).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling or after partial solvent removal. If not, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adding water to the reaction mixture.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

TLC Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

A broad singlet for the amino protons (-NH₂) would likely appear in the range of 5.0-7.0 ppm, with its exact chemical shift being dependent on the solvent and concentration.

-

A singlet for the pyrazole ring proton (C3-H) is anticipated around 7.5-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The methyl ester carbon (-OCH₃) should appear around 50-55 ppm.

-

The carbon bearing the cyano group (C4) would be in the range of 90-100 ppm.

-

The cyano carbon (-CN) itself will have a chemical shift around 115-120 ppm.

-

The pyrazole ring carbons (C3 and C5) are expected in the aromatic region, typically between 130-160 ppm.

-

The carbonyl carbon of the ester (-C=O) will be the most downfield signal, expected around 160-170 ppm.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.14 g/mol ).

Reactivity and Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound is a versatile intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[4][10][11][12] These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines, allowing them to act as inhibitors of various kinases and other enzymes.[10]

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one:

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol is a generalized procedure based on literature methods for the cyclization of aminopyrazoles.[4][11]

Materials:

-

This compound

-

Formamide

-

High-temperature reaction vessel

-

Heating mantle or oil bath

Procedure:

-

In a suitable reaction vessel, combine this compound (1 equivalent) with an excess of formamide.

-

Heat the mixture to a high temperature (typically 150-190°C) and maintain it for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water to precipitate the crude product.

-

Collect the solid by filtration and wash it with water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.

Mechanism of Action in Drug Discovery:

The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from the title compound, acts as a "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrazole and pyrimidine rings can form crucial hydrogen bonds with the amino acid residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. By modifying the substituents on the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune the compound's selectivity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and multiple reactive sites make it an attractive starting material for the construction of libraries of pyrazolo[3,4-d]pyrimidines and other fused systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

References

- Al-Issa, S. A. (2013). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 18(7), 8349-8360.

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2016). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3]triazolo[1,5-c]pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2). Journal of the Brazilian Chemical Society, 27(10), 1871-1880.

- Gomaa, A. M., Ali, M. M., & El-Din, M. G. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2655.

- Gomaa, A. M., Ali, M. M., & El-Din, M. G. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2465-2481.

- Gomaa, A. M., & Ali, M. M. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry, 94, 103422.

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

- Green, M. J., & Taylor, E. C. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(34), 18957-18965.

- Kandeel, M. M., & Ali, A. A. (2013). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2013(4), M806.

- Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(22), 3846-3868.

- Nassar, I. F., & Elgazwy, A. S. H. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1276.

- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261.

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of "methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core, a structure of significant interest in medicinal and agricultural chemistry. Aminopyrazoles are recognized as crucial synthons and building blocks for a wide range of biologically active molecules.[1] Their versatile chemical nature allows for the synthesis of derivatives with applications ranging from potent inhibitors of protein kinases in cancer therapy to broad-spectrum antibacterial agents and crop protection chemicals.[1][2]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known physical and chemical properties of this compound. It synthesizes available data to offer field-proven insights into its identification, handling, reactivity, and analytical characterization.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. This section provides the essential identifiers and a visual representation of the molecule's structure.

-

IUPAC Name: this compound

The structure consists of a five-membered pyrazole ring substituted with four different functional groups: an amino group (-NH₂), a cyano group (-CN), a hydrogen atom on the ring, and a methyl carboxylate group (-COOCH₃) attached to one of the ring's nitrogen atoms.

Caption: 2D Structure of this compound

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The data for this compound is summarized below.

| Property | Value / Description | Source(s) |

| Purity | Typically ≥95% | [4] |

| Boiling Point | Data not available | [4] |

| Storage | Keep in a dark place, Inert atmosphere, 2-8°C | [4] |

The lack of a specified boiling point suggests the compound may decompose at higher temperatures before boiling. Its recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light—imply potential sensitivity to heat, oxidation, and photodegradation.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its rich collection of functional groups.

-

Amino Group (-NH₂): The 5-amino group makes the pyrazole ring electron-rich and can act as a nucleophile. It is a key site for further derivatization, such as acylation or condensation reactions.

-

Cyano Group (-CN): The electron-withdrawing nature of the cyano group influences the overall electron density of the pyrazole ring. It can also be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering further synthetic pathways.

-

Methyl Carboxylate Group (-COOCH₃): This group is an ester, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Pyrazole Core: The heterocyclic ring itself is relatively stable but can participate in various reactions. The N-H of an unsubstituted pyrazole is acidic, but in this case, the N1 position is protected by the methyl carboxylate group.

Synthesis Pathway: The synthesis of 5-aminopyrazoles typically involves the cyclocondensation reaction of a hydrazine derivative with a β-ketonitrile or an equivalent precursor. For N1-substituted pyrazoles like the topic compound, a substituted hydrazine is used as a starting material. A plausible synthetic route is illustrated below.

Caption: Generalized synthetic workflow for the target compound.

Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the C3-H proton on the pyrazole ring.

-

A broad singlet for the two protons of the amino (-NH₂) group, typically in the range of δ 4.6-4.8 ppm in CDCl₃.[2]

-

A singlet for the three protons of the methyl ester (-OCH₃) group.

-

-

¹³C NMR (Carbon NMR):

-

A signal for the cyano (-CN) carbon.

-

A signal for the ester carbonyl (C=O) carbon.

-

Signals corresponding to the three distinct carbon atoms of the pyrazole ring.

-

A signal for the methyl (-OCH₃) carbon.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic N-H stretching vibrations from the amino group (typically two bands in the 3300-3500 cm⁻¹ region).

-

A sharp, strong absorption from the cyano (C≡N) group around 2200-2230 cm⁻¹.[5]

-

A strong C=O stretch from the ester group, typically around 1700-1740 cm⁻¹.

-

C-N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 166.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₆N₄O₂.

-

Safety, Handling, and Storage

Proper safety protocols are paramount when working with any chemical. The following information is derived from safety data sheets for the compound and its close analogs.[3][6]

Hazard Identification: While a full GHS classification is not available for this specific compound, related aminopyrazoles are often classified with the following hazards:

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

For long-term stability, store under an inert atmosphere at 2-8°C and protect from light.[4]

Incompatible Materials:

-

Strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[6]

First Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Illustrative Experimental Protocols

To provide practical context, this section outlines a standard experimental procedure for compound synthesis and characterization.

Protocol 1: Synthesis of this compound

Causality: This protocol is based on the well-established Hantzsch-type synthesis for pyrazoles, which involves the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent. The use of ethanol as a solvent is common as it effectively dissolves the reactants and is easily removed post-reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl hydrazinecarboxylate (1.0 eq) and 2-cyano-3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol (30 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

-

Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid can be collected by vacuum filtration.

-

Purification: The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Protocol 2: Melting Point Determination

Causality: The melting point is a crucial physical constant for assessing the purity of a crystalline solid. A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

-

Sample Preparation: Ensure the purified product is completely dry. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Conclusion

This compound is a valuable heterocyclic intermediate with a rich chemical functionality that makes it a versatile building block in synthetic chemistry. Its physical properties necessitate careful storage under refrigerated and inert conditions to ensure stability. Understanding its spectroscopic signature, reactivity, and safety protocols is essential for its effective and safe utilization in research and development endeavors aimed at discovering new pharmaceuticals and agrochemicals.

References

-

PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

- Google Patents. 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 697–717. [Link]

-

The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate . Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on analogous compounds with field-proven experimental protocols. The methodologies outlined herein are crafted to ensure technical accuracy and reproducibility, forming a self-validating framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrazole with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol [1]. The structural features—a pyrazole ring, an amino group, a cyano group, and a methyl carboxylate group—give rise to a distinct spectroscopic fingerprint. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust analytical framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules[2][3]. For this compound, ¹H and ¹³C NMR are pivotal in confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the amino protons, the pyrazole ring proton, and the methyl ester protons. The chemical shifts are predicted based on data from analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and related pyrazole derivatives[4][5].

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~ 7.7 - 7.9 | Singlet (s) | 1H | Pyrazole C3-H |

| Signal 2 | ~ 5.0 - 5.5 (broad) | Singlet (s) | 2H | -NH₂ |

| Signal 3 | ~ 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ |

Causality Behind Predictions:

-

Pyrazole C3-H: The proton on the pyrazole ring is expected to be in the downfield region due to the deshielding effects of the aromatic ring system and the adjacent electron-withdrawing cyano group. In similar pyrazole structures, this proton typically appears as a sharp singlet[5].

-

Amino Protons (-NH₂): The chemical shift of amino protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet in the range of 5.0-5.5 ppm is a reasonable prediction based on related amino pyrazoles[5].

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~ 160 - 165 | Carbonyl Carbon (C=O) |

| Signal 2 | ~ 150 - 155 | Pyrazole C5-NH₂ |

| Signal 3 | ~ 140 - 145 | Pyrazole C3-H |

| Signal 4 | ~ 115 - 120 | Cyano Carbon (C≡N) |

| Signal 5 | ~ 75 - 80 | Pyrazole C4-CN |

| Signal 6 | ~ 52 - 55 | Methyl Carbon (-OCH₃) |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylate group is the most deshielded and will appear furthest downfield.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. C5, attached to the amino group, will be significantly downfield. C3, bearing the single proton, will also be in the aromatic region. C4, substituted with the cyano group, is expected at a higher field compared to the other ring carbons[4].

-

Cyano Carbon: The cyano carbon typically appears in the 115-120 ppm range.

-

Methyl Carbon: The methyl carbon of the ester is the most shielded and will be found at the highest field.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[3][6].

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio[2].

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and C=O functional groups. The predicted vibrational frequencies are based on data from similar pyrazole structures[4][7][8].

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching | Amino (-NH₂) |

| 2220 - 2260 | C≡N stretching | Cyano (-CN) |

| 1720 - 1740 | C=O stretching | Ester Carbonyl |

| 1620 - 1650 | N-H bending | Amino (-NH₂) |

| 1500 - 1600 | C=C and C=N stretching | Pyrazole ring |

| 1200 - 1300 | C-O stretching | Ester |

Causality Behind Predictions:

-

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the high-frequency region.

-

C≡N Stretching: The cyano group has a very sharp and intense absorption band in a relatively uncongested region of the spectrum, making it a key diagnostic peak.

-

C=O Stretching: The carbonyl of the methyl carboxylate group will give a strong, sharp absorption band. Its position can be influenced by conjugation and substituents on the pyrazole ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[9][10].

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first for baseline correction[11].

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation[12][13][14][15][16].

Predicted Mass Spectrum (ESI-MS):

-

Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecular ion at m/z 167.1, corresponding to [C₆H₆N₄O₂ + H]⁺.

-

Other Adducts: Depending on the solvent system, other adducts such as [M+Na]⁺ (m/z 189.1) or [M+K]⁺ (m/z 205.1) may also be observed.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid or acetic acid to promote protonation[16].

-

Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle to generate a fine spray of charged droplets[13][14].

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and the mass-to-charge ratios are measured. The spectrum is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of closely related, experimentally verified compounds, offer a robust framework for the identification and structural elucidation of this molecule. The detailed experimental protocols are designed to ensure reliable and reproducible data acquisition. By integrating predictive data with established analytical methodologies, this guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

References

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry department resource.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Hjelm, N. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12.

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a university chemistry department resource.

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from a university chemistry department resource.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. Retrieved from [Link]

-

Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

- Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. rsc.org [rsc.org]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 8. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. jascoinc.com [jascoinc.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. acdlabs.com [acdlabs.com]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

This guide provides a comprehensive framework for the synthesis, crystallographic analysis, and computational modeling of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. Designed for researchers, medicinal chemists, and material scientists, this document details the necessary experimental and theoretical workflows to elucidate the compound's three-dimensional structure and understand its physicochemical properties. By integrating field-proven methodologies with theoretical validation, this guide serves as a complete playbook for characterizing this and similar novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring that is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific compound of interest, this compound (CAS No. 220131-57-7), incorporates several key functional groups—an amino group, a cyano group, and a methyl carboxylate—that present multiple opportunities for hydrogen bonding and other intermolecular interactions, making it a prime candidate for the development of novel therapeutics and functional materials.

A definitive understanding of this molecule's three-dimensional structure is paramount. The precise arrangement of atoms, the conformation of the molecule, and the way it packs in a crystal lattice dictate its physical properties, such as solubility and stability, and its ability to interact with biological targets. This guide, therefore, outlines the complete process for a thorough crystal structure analysis, from initial synthesis to in-depth computational validation.

Part I: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[6]

Proposed Synthetic Pathway

While multiple routes to 5-aminopyrazoles exist, a common and effective method involves the cyclization of a hydrazine derivative with a suitably functionalized three-carbon component.[7][8] A plausible and efficient synthesis for the title compound is outlined below.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl hydrazine in a suitable solvent such as ethanol or toluene, add an equimolar amount of methyl 2-cyano-3-ethoxyacrylate.

-

Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The underlying mechanism involves a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Protocol for Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with no significant defects—is often the most challenging step.[6][9]

Methodology: Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a system where the compound is sparingly soluble.

-

Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Incubation: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking crystals using a spatula or loop.

Part II: Experimental Structure Determination: A Dual Approach

The atomic arrangement within the crystal is determined by analyzing how it diffracts X-rays. Single-crystal X-ray diffraction (SC-XRD) is the definitive method, providing precise atomic coordinates, bond lengths, and angles.[10] When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) offers a powerful alternative.[11][12]

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD allows for the unambiguous determination of a molecule's three-dimensional structure.[13]

Workflow: SC-XRD Analysis

Detailed Protocol: SC-XRD Data Acquisition and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K under a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: A modern diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα) and an area detector is used. A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (R1) and the goodness-of-fit (S).

B. Powder X-ray Diffraction (PXRD)

When only microcrystalline powder is available, PXRD is an invaluable tool.[14][15] Structure determination from powder data is more challenging but has seen significant advancements.[16]

Protocol: PXRD Data Acquisition and Rietveld Refinement

-

Sample Preparation: A small amount of the finely ground polycrystalline sample is packed into a sample holder.

-

Data Collection: The PXRD pattern is recorded on a powder diffractometer, scanning a range of 2θ angles.

-

Indexing: The diffraction peaks in the powder pattern are used to determine the unit cell parameters and space group.

-

Structure Solution: A molecular model is generated, and its position and orientation within the unit cell are determined using direct-space or real-space methods.

-

Rietveld Refinement: The entire calculated powder pattern, based on the structural model, is fitted to the experimental pattern. This refines atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit.

Part III: In-Depth Structural Analysis: From Molecule to Crystal Lattice

Once the crystal structure is solved, a detailed analysis reveals crucial insights into the molecule's properties. While the specific data for the title compound is not yet published, we can anticipate its structural features based on closely related, published pyrazole structures.[1][4][17]

Expected Molecular Geometry

The analysis will focus on key intramolecular features that define the molecule's conformation.

-

Planarity: The pyrazole ring is expected to be essentially planar. The dihedral angle between the pyrazole ring and the plane of the methyl carboxylate group will be a key conformational parameter.

-

Bond Lengths and Angles: The C-C, C-N, and C=N bond lengths within the pyrazole ring will be compared to standard values to assess aromaticity. The geometry around the exocyclic amino and carboxylate groups will also be examined.

Table 1: Representative Crystallographic Data for a Related 5-Aminopyrazole Derivative (Data is for Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate for illustrative purposes)[4]

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O₂S |

| Formula Weight | 201.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0012 (7) |

| b (Å) | 7.5870 (8) |

| c (Å) | 10.1055 (10) |

| α (°) | 81.038 (2) |

| β (°) | 72.173 (2) |

| γ (°) | 65.643 (1) |

| Volume (ų) | 465.26 (8) |

| Z | 2 |

| R-factor (R1) | 0.044 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by non-covalent interactions, which are critical for crystal stability and can influence the compound's physical properties.

-

Hydrogen Bonding: The amino group (N-H) is a strong hydrogen bond donor, while the cyano nitrogen, the carbonyl oxygen of the carboxylate, and the pyrazole ring nitrogens are potential acceptors. We anticipate strong N-H···N and N-H···O hydrogen bonds to be dominant, likely forming chains or sheets within the crystal lattice.

-

π-π Stacking: The electron-rich pyrazole ring may engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal packing.

Part IV: Computational Modeling for Validation and Prediction

Computational chemistry provides a powerful means to validate experimental findings and predict molecular properties.

Density Functional Theory (DFT) Calculations

DFT is used to calculate the electronic structure of the molecule, providing a direct comparison with the experimental geometry.

Protocol: DFT-Based Structure Validation

-

Model Building: The initial geometry for the calculation is taken from the solved X-ray crystal structure.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using a functional like B3LYP with a basis set such as 6-311+G(d,p).

-

Comparison: The bond lengths, angles, and dihedral angles of the optimized structure are compared with the experimental X-ray data. A low root-mean-square deviation (RMSD) between the two provides strong validation for the experimental structure.

-

Property Calculation: Further calculations can be performed on the optimized geometry to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP) map, which reveals regions of positive and negative charge potential and likely sites for intermolecular interactions.

Molecular Docking Studies

Given the prevalence of pyrazoles as enzyme inhibitors, molecular docking can be used to generate hypotheses about the compound's potential biological activity.[17]

Workflow: Target Identification and Docking

-

Target Selection: Based on the structural similarity to known kinase inhibitors, a relevant protein target (e.g., a specific kinase) is selected from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: The 3D structure of the title compound is prepared (e.g., by adding hydrogens and assigning charges). The receptor protein structure is also prepared by removing water molecules and adding hydrogens.

-

Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of the pyrazole derivative within the active site of the protein.

-

Analysis: The resulting binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. The predicted binding affinity provides a semi-quantitative estimate of the compound's potential inhibitory activity.

Conclusion

The comprehensive analysis of this compound, as outlined in this guide, represents a holistic approach to modern chemical characterization. By systematically combining synthesis, state-of-the-art crystallographic techniques, and robust computational modeling, researchers can gain a deep and multi-faceted understanding of a novel compound's structure and potential function. This integrated workflow not only ensures the scientific integrity of the structural data but also accelerates the journey from molecular design to functional application, whether in the realm of drug discovery or materials science.

References

-

Cheung, E. Y., & Harris, K. D. M. (2005). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 78(10), 459-467.

-

Chourasiya, V., Sahu, V. K., & Parihar, A. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(21), 5198.

-

Cresset. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Cresset.

-

Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. CHIMIA International Journal for Chemistry, 67(4), 249-254.

-

MCRs. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4946.

-

Mustafa, Y. F., & Al-Masoudi, N. A. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of the College of Science, 63(3), 1-15.

-

Ren, Z., et al. (2005). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o183-o184.

-

Shimizu, R., et al. (2019). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Crystals, 9(11), 576.

-

BenchChem. (2025). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. BenchChem.

-

Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854.

-

Kumar, D., & Kumar, N. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 870.

-

Takeda, Y., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 124(1), 013301.

-

Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.

-

Kavitha, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345.

-

Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry, 7(4), 369-384.

-

CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio.

-

PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

-

de la Cruz, P., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. IUCrJ, 5(Pt 5), 586–593.

-

ChemBK. (2024). 5-Amino-4-cyano-1-methylpyrazole. ChemBK.

-

van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1916-1927.

-

Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(2), 159-179.

-

Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. University of Waterloo.

-

PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information.

-

Scarpati, M. R., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5(2), 107-115.

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia.

-

Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

-

Lab-Chemicals.Com. (n.d.). This compound, 95%. Lab-Chemicals.Com.

-

Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

-

Ren, Z., et al. (2005). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o183-o184.

-

PubChem. (n.d.). 5-Amino-4-cyanopyrazole. National Center for Biotechnology Information.

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558.

-

Arshad, M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M911.

-

NIST. (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. NIST Chemistry WebBook.

Sources

- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-AMINO-1-METHYLPYRAZOLE-4-CARBONITRILE [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 7. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 13. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. X-ray crystallography of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4 H -pyran)-3-carboxylate - Sharma - Crystallography Reports [journal-vniispk.ru]

- 17. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

The Versatile Pyrazole Core: A Technical Guide to the Biological Activities of Derivatives from Methyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis and biological evaluation of pyrazole derivatives originating from the versatile starting material, methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. We will delve into the synthetic pathways leading to potent anticancer, antimicrobial, and anti-inflammatory agents, with a focus on the formation of the privileged pyrazolo[3,4-d]pyrimidine core. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of significant interest in the development of new therapeutic agents. Their unique structural features allow for diverse substitutions, leading to a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties[1][2]. The inherent stability and synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of novel drug candidates.

Our focus in this guide is the strategic utilization of This compound as a key building block. The presence of multiple reactive sites—the 5-amino group, the 4-cyano group, and the 1-carboxylate group—offers a rich platform for chemical modifications and the construction of more complex, fused heterocyclic systems. A particularly important class of compounds derived from this precursor is the pyrazolo[3,4-d]pyrimidines, which are purine isosteres known to interact with various biological targets[3][4].

Synthetic Strategies: From Precursor to Bioactive Derivatives

The primary synthetic route to biologically active compounds from this compound involves the construction of a fused pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidines. The N1-methoxycarbonyl group can either be retained in the final product or cleaved under the reaction conditions, offering pathways to different derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A common and efficient method to construct the pyrazolo[3,4-d]pyrimidin-4-one scaffold is through cyclization with formic acid or formamide.

-

Rationale: Formic acid or formamide serves as a source of the additional carbon atom required to form the pyrimidine ring. The reaction proceeds through an initial formylation of the 5-amino group, followed by an intramolecular cyclization involving the 4-cyano group. The N1-methoxycarbonyl group may be hydrolyzed and subsequently decarboxylated under the acidic or high-temperature conditions of the reaction.

Experimental Protocol: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from a similar synthesis starting from a related 5-aminopyrazole precursor[5].

-

To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL), the mixture is refluxed for 7 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure pyrazolo[3,4-d]pyrimidin-4-one product.

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one.

Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

Further functionalization of the pyrazolo[3,4-d]pyrimidine core can be achieved to explore structure-activity relationships (SAR). A key intermediate for this is the 4-chloro-pyrazolo[3,4-d]pyrimidine, which can be synthesized from the corresponding pyrimidinone.

-

Rationale: The hydroxyl group of the pyrazolo[3,4-d]pyrimidin-4-one can be converted to a good leaving group, such as a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles at the 4-position.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and Subsequent Amination [6]

-

Chlorination: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is refluxed with phosphorus oxychloride (POCl₃) at 106°C for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is filtered, washed with water, and dried.

-

Amination: To a solution of the 4-chloro derivative in a suitable solvent like isopropanol, the desired amine (e.g., 4-aminobenzoic acid) is added. The mixture is heated to reflux for 16-18 hours. After cooling, the product precipitates and is collected by filtration.

Caption: Functionalization of the Pyrazolopyrimidine Core.

Biological Activities of Pyrazole Derivatives

The synthesized pyrazole derivatives, particularly the pyrazolo[3,4-d]pyrimidines, have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines. Their structural similarity to purines allows them to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival[3][4].

Quantitative Data Summary: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10e | MCF-7 (Breast) | 11 | [2][3] |

| 10d | MCF-7 (Breast) | 12 | [2][3] |

| 7 | MCF-7 (Breast) | 14 | [2][3] |

| VIIa | Various (NCI-60) | 0.326 - 4.31 | [4] |

| 15 | Various (NCI-60) | GI₅₀ = 1.18 - 8.44 | [7] |

| P1 | HepG2, MCF-7 | 22.7 - 40.75 | [5] |

| P2 | HepG2, MCF-7 | 22.7 - 40.75 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening [8][9][10]

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Caption: MTT Assay Workflow for Anticancer Screening.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with potent antimicrobial activity. Derivatives synthesized from this compound can be screened for their efficacy against various bacterial and fungal strains.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening [11][12][13]

This method is a standard procedure to evaluate the antimicrobial activity of test compounds.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration in a suitable solvent like DMSO) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent alone).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Agar Well Diffusion Method for Antimicrobial Assay.

Anti-inflammatory Activity

Certain pyrazole derivatives have shown significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15][16]

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

-

Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment. Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: Administer the test compound (at various doses) and the standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Carrageenan-Induced Paw Edema Assay Workflow.

Conclusion and Future Perspectives